Cas no 1502128-64-4 (1-(2,5-Difluoro-4-methylphenyl)ethanesulfonamide)

1-(2,5-Difluoro-4-methylphenyl)ethanesulfonamide 化学的及び物理的性質
名前と識別子
-
- 1-(2,5-difluoro-4-methylphenyl)ethane-1-sulfonamide
- 1-(2,5-Difluoro-4-methylphenyl)ethanesulfonamide
- Benzenemethanesulfonamide, 2,5-difluoro-α,4-dimethyl-
-
- インチ: 1S/C9H11F2NO2S/c1-5-3-9(11)7(4-8(5)10)6(2)15(12,13)14/h3-4,6H,1-2H3,(H2,12,13,14)
- InChIKey: BMIHSPSLONGYBO-UHFFFAOYSA-N
- ほほえんだ: S(C(C)C1C=C(C(C)=CC=1F)F)(N)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 315
- トポロジー分子極性表面積: 68.5
- 疎水性パラメータ計算基準値(XlogP): 1.4
1-(2,5-Difluoro-4-methylphenyl)ethanesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-679668-10.0g |
1-(2,5-difluoro-4-methylphenyl)ethane-1-sulfonamide |
1502128-64-4 | 10.0g |
$5221.0 | 2023-03-11 | ||
Enamine | EN300-679668-0.1g |
1-(2,5-difluoro-4-methylphenyl)ethane-1-sulfonamide |
1502128-64-4 | 0.1g |
$1068.0 | 2023-03-11 | ||
Enamine | EN300-679668-1.0g |
1-(2,5-difluoro-4-methylphenyl)ethane-1-sulfonamide |
1502128-64-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-679668-0.05g |
1-(2,5-difluoro-4-methylphenyl)ethane-1-sulfonamide |
1502128-64-4 | 0.05g |
$1020.0 | 2023-03-11 | ||
Enamine | EN300-679668-2.5g |
1-(2,5-difluoro-4-methylphenyl)ethane-1-sulfonamide |
1502128-64-4 | 2.5g |
$2379.0 | 2023-03-11 | ||
Enamine | EN300-679668-5.0g |
1-(2,5-difluoro-4-methylphenyl)ethane-1-sulfonamide |
1502128-64-4 | 5.0g |
$3520.0 | 2023-03-11 | ||
Enamine | EN300-679668-0.25g |
1-(2,5-difluoro-4-methylphenyl)ethane-1-sulfonamide |
1502128-64-4 | 0.25g |
$1117.0 | 2023-03-11 | ||
Enamine | EN300-679668-0.5g |
1-(2,5-difluoro-4-methylphenyl)ethane-1-sulfonamide |
1502128-64-4 | 0.5g |
$1165.0 | 2023-03-11 |
1-(2,5-Difluoro-4-methylphenyl)ethanesulfonamide 関連文献
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
1-(2,5-Difluoro-4-methylphenyl)ethanesulfonamideに関する追加情報
1-(2,5-Difluoro-4-methylphenyl)ethanesulfonamide (CAS 1502128-64-4): A Comprehensive Overview of Properties and Applications
In the realm of specialized sulfonamide derivatives, 1-(2,5-Difluoro-4-methylphenyl)ethanesulfonamide (CAS 1502128-64-4) has emerged as a compound of significant interest to researchers and pharmaceutical developers. This fluorinated aromatic sulfonamide exhibits unique structural features that make it valuable for various applications, particularly in medicinal chemistry and material science.
The molecular structure of 1-(2,5-Difluoro-4-methylphenyl)ethanesulfonamide combines a difluoromethylphenyl moiety with an ethanesulfonamide group, creating a versatile scaffold that can interact with biological targets in specific ways. Recent studies have shown particular interest in how the fluorine substitution pattern affects the compound's physicochemical properties and potential bioactivity.
One of the most searched questions regarding this compound relates to its solubility characteristics and stability under various conditions. Researchers have found that the presence of fluorine atoms at the 2 and 5 positions of the phenyl ring significantly influences these properties, making the compound more lipophilic than non-fluorinated analogs while maintaining sufficient water solubility for biological applications.
The synthesis route for 1502128-64-4 has been another hot topic in organic chemistry forums. The typical preparation involves multi-step reactions starting from commercially available 2,5-difluoro-4-methylbenzene derivatives, with careful control of reaction conditions to achieve high purity. Advanced purification techniques are often employed to meet the stringent requirements for pharmaceutical intermediates.
In terms of pharmaceutical applications, 1-(2,5-Difluoro-4-methylphenyl)ethanesulfonamide has shown promise as a building block for drug discovery. Its structural features make it particularly interesting for developing enzyme inhibitors and receptor modulators. The sulfonamide group serves as an excellent hydrogen bond donor/acceptor, while the fluorine atoms can enhance binding affinity and metabolic stability.
Recent patent literature reveals growing interest in 1502128-64-4 derivatives for potential therapeutic applications. Several research groups have reported modified versions of this core structure showing activity against various biological targets. The compound's versatility allows for numerous structural modifications, making it a valuable scaffold in medicinal chemistry optimization programs.
The material science applications of 1-(2,5-Difluoro-4-methylphenyl)ethanesulfonamide are also worth noting. Its unique electronic properties, derived from the fluorine substitution pattern, make it interesting for developing specialized polymers and liquid crystal materials. Researchers have explored its potential as a monomer or additive in high-performance materials requiring specific dielectric properties.
From a safety and handling perspective, while 1502128-64-4 is not classified as hazardous under standard regulations, proper laboratory precautions should always be followed when working with any chemical compound. Material safety data sheets (MSDS) provide detailed information about appropriate handling procedures, personal protective equipment, and storage conditions.
The analytical characterization of 1-(2,5-Difluoro-4-methylphenyl)ethanesulfonamide typically involves a combination of techniques including NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods are crucial for verifying the compound's identity and purity, especially when used as a pharmaceutical intermediate. The distinctive fluorine atoms provide characteristic signals in 19F NMR, serving as valuable markers for structural confirmation.
Market availability of CAS 1502128-64-4 has expanded in recent years, with several specialty chemical suppliers now offering this compound in research quantities. The pricing structure typically reflects the complexity of synthesis and purification processes required to produce high-purity material. Current trends show increasing demand from both academic research institutions and pharmaceutical development companies.
Looking toward future developments, researchers are particularly interested in exploring the structure-activity relationships of 1-(2,5-Difluoro-4-methylphenyl)ethanesulfonamide derivatives. The compound's core structure offers multiple sites for modification, allowing medicinal chemists to fine-tune properties for specific applications. Computational chemistry approaches are being increasingly employed to predict the behavior of novel derivatives before synthesis.
Environmental considerations regarding fluorinated compounds like 1502128-64-4 have become an important discussion point in recent years. While this particular molecule doesn't fall under environmental concern categories, researchers are paying increased attention to the design of fluorinated compounds with improved environmental profiles, balancing performance benefits with sustainability considerations.
For laboratories working with 1-(2,5-Difluoro-4-methylphenyl)ethanesulfonamide, proper storage conditions are essential to maintain stability. Recommended practices include storage in tightly sealed containers under inert atmosphere at controlled temperatures, protected from light and moisture. These precautions help preserve the compound's integrity over extended periods.
The intellectual property landscape surrounding CAS 1502128-64-4 and its derivatives continues to evolve. Recent patent applications suggest growing commercial interest in specific applications of this chemical scaffold, particularly in pharmaceutical contexts. Researchers and developers should conduct thorough patent searches before embarking on commercial development programs involving this compound.
In conclusion, 1-(2,5-Difluoro-4-methylphenyl)ethanesulfonamide (CAS 1502128-64-4) represents an important fluorinated sulfonamide with diverse potential applications. Its unique combination of structural features makes it valuable for both pharmaceutical and material science research. As understanding of its properties and applications continues to grow, this compound is likely to remain an area of active investigation in the chemical sciences.
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